molecular formula C7H13ClN2 B6277849 methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride CAS No. 2763756-48-3

methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride

Cat. No.: B6277849
CAS No.: 2763756-48-3
M. Wt: 160.6
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Description

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the pyrrole ring acts as a nucleophile, attacking the iminium ion formed from formaldehyde and methylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the iminium ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrrole ring’s aromaticity and the presence of the amine group allow it to form hydrogen bonds and π-π interactions with the target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

2763756-48-3

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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